Isopropylsulfonyl chloride
Overview
Description
Isopropylsulfonyl chloride is a compound that can be involved in various chemical reactions, particularly in the synthesis of other organic compounds. It is a functional group that can be introduced into molecules to modify their chemical properties or to serve as a protective group during synthesis.
Synthesis Analysis
The synthesis of compounds related to isopropylsulfonyl chloride has been explored in different contexts. For instance, the stereoselective synthesis of 2-isopropyl 1,4-dienes was achieved through the cross-coupling reaction of 2-benzenesulfonyl 1,4-dienes and isopropylmagnesium chloride, using iron salts as catalysts. This method provided high stereospecificity and avoided isomerization of the isopropyl Grignard moiety . Additionally, isopropyl β-ketosulfinyl chlorides were prepared from isopropyl ketones and thionyl chloride under mild conditions, marking their first report in the literature .
Molecular Structure Analysis
The molecular structure of compounds containing the isopropylsulfonyl group has been studied using techniques such as X-ray diffraction. For example, the structure of 2,4,6-triisopropylbenzenesulfonyl chloride was analyzed, revealing a strongly flattened boat conformation and steric overcrowding that leads to bond length and bond-angle distortions. This structural information is crucial for understanding the reactivity and selectivity of these compounds in chemical reactions .
Chemical Reactions Analysis
Isopropylsulfonyl chloride derivatives participate in various chemical reactions. The synthesis of aliphatic isocyanides from N-formamides, for instance, was optimized using different dehydration reagents, including p-toluenesulfonyl chloride. This method was found to be more sustainable and practical compared to other dehydration reagents . Moreover, the synthesis and kinetic investigation of two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were conducted, providing insights into the substitution reactions in aqueous solutions and the influence of steric effects on reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of isopropylsulfonyl chloride derivatives are influenced by their molecular structure. The steric hindrance in compounds like 2,4,6-triisopropylbenzenesulfonyl chloride affects their reactivity and selectivity. The presence of intramolecular hydrogen bonds and the electronic structure of these molecules, as determined by quantum-chemical calculations, are also important factors that determine their behavior in chemical reactions .
Scientific Research Applications
Application 1: Preparation of 1-Isopropylsulfonyl-2-amine benzimidazole
- Summary of the Application : Isopropylsulfonyl chloride is used as a reactant to prepare 1-Isopropylsulfonyl-2-amine benzimidazole .
- Methods of Application or Experimental Procedures : This involves an N-sulfonylation reaction of 2-aminobenzimidazole with isopropylsulfonyl chloride in the presence of a base .
- Results or Outcomes : The result of this reaction is 1-Isopropylsulfonyl-2-amine benzimidazole . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.
Application 2: Synthesis of Aromatic Polysulfones
- Summary of the Application : Isopropylsulfonyl chloride is used in the synthesis of aromatic polysulfones . Polysulfones are a class of condensation heterochain polymers containing sulfonic groups (‒SO2–) in the main chain . They are high-performance polymers developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation .
- Methods of Application or Experimental Procedures : The first representative of the aromatic polysulfones class was obtained by Johnson in 1965 based on bisphenol A and 4,4′-dichlorodiphenylsulfone . At the first stage of synthesis, the interaction of bisphenol A with sodium hydroxide (molar ratio 1 : 2) in a DMSO/chlorobenzene mixture with azeotropic distillation of water gives the sodium salt of bisphenol A .
- Results or Outcomes : The result of this reaction is the formation of aromatic polysulfones . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.
Application 3: Synthesis of Bis(isopropylsulfonyl)disulfide
- Summary of the Application : Isopropylsulfonyl chloride is used in the synthesis of Bis(isopropylsulfonyl)disulfide . This compound is a sulfurizing agent used to synthesize phosphorothioate oligonucleotide analogs .
- Results or Outcomes : The result of this reaction is the formation of Bis(isopropylsulfonyl)disulfide . The specific outcomes, including any quantitative data or statistical analyses, are not provided in the source.
Safety And Hazards
Isopropylsulfonyl chloride is a combustible liquid that may be corrosive to metals . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing vapors, ensuring adequate ventilation, and storing in a well-ventilated place .
properties
IUPAC Name |
propane-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO2S/c1-3(2)7(4,5)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINJBFRTLBHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143942 | |
Record name | Isopropyl sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylsulfonyl chloride | |
CAS RN |
10147-37-2 | |
Record name | 2-Propanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10147-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl sulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylsulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isopropyl sulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64X7NUB4AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.